

what is the structure of N-Methyl-N-naphthylmethylamine

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Compound of Interest

Compound Name: **N-Methyl-N-naphthylmethylamine**

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An In-Depth Technical Guide to **N-Methyl-N-naphthylmethylamine**: Structure, Synthesis, and Applications

Introduction

N-Methyl-N-naphthylmethylamine, systematically named N-methyl-1-naphthalen-1-ylmethanamine, is a secondary amine of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure, which incorporates both a naphthalene moiety and a methylamino group, makes it a versatile building block. This guide provides a comprehensive overview of its molecular structure, key physicochemical properties, detailed synthesis protocols, and its primary applications, particularly as a critical intermediate in the synthesis of widely used antifungal agents.

Molecular Structure and Physicochemical Properties

The foundational structure of **N-Methyl-N-naphthylmethylamine** consists of a naphthalene ring linked to a methylamine group via a methylene bridge. The most common isomer is derived from 1-naphthylmethanol, resulting in the IUPAC name N-methyl-1-naphthalen-1-ylmethanamine[1]. The molecule's identity and purity are confirmed through various analytical techniques, which are predicated on its distinct physical and chemical characteristics.

The core structure is composed of:

- A Naphthalene Moiety: A bicyclic aromatic hydrocarbon ($C_{10}H_7$) that imparts significant hydrophobicity.
- A Methylene Bridge: A $-CH_2-$ group that connects the naphthalene ring to the amine.
- A Secondary Amine Group: A nitrogen atom bonded to the methylene bridge and a methyl group ($-NHCH_3$).

Caption: 2D structure of **N-Methyl-N-naphthylmethylamine**.

Physicochemical Data

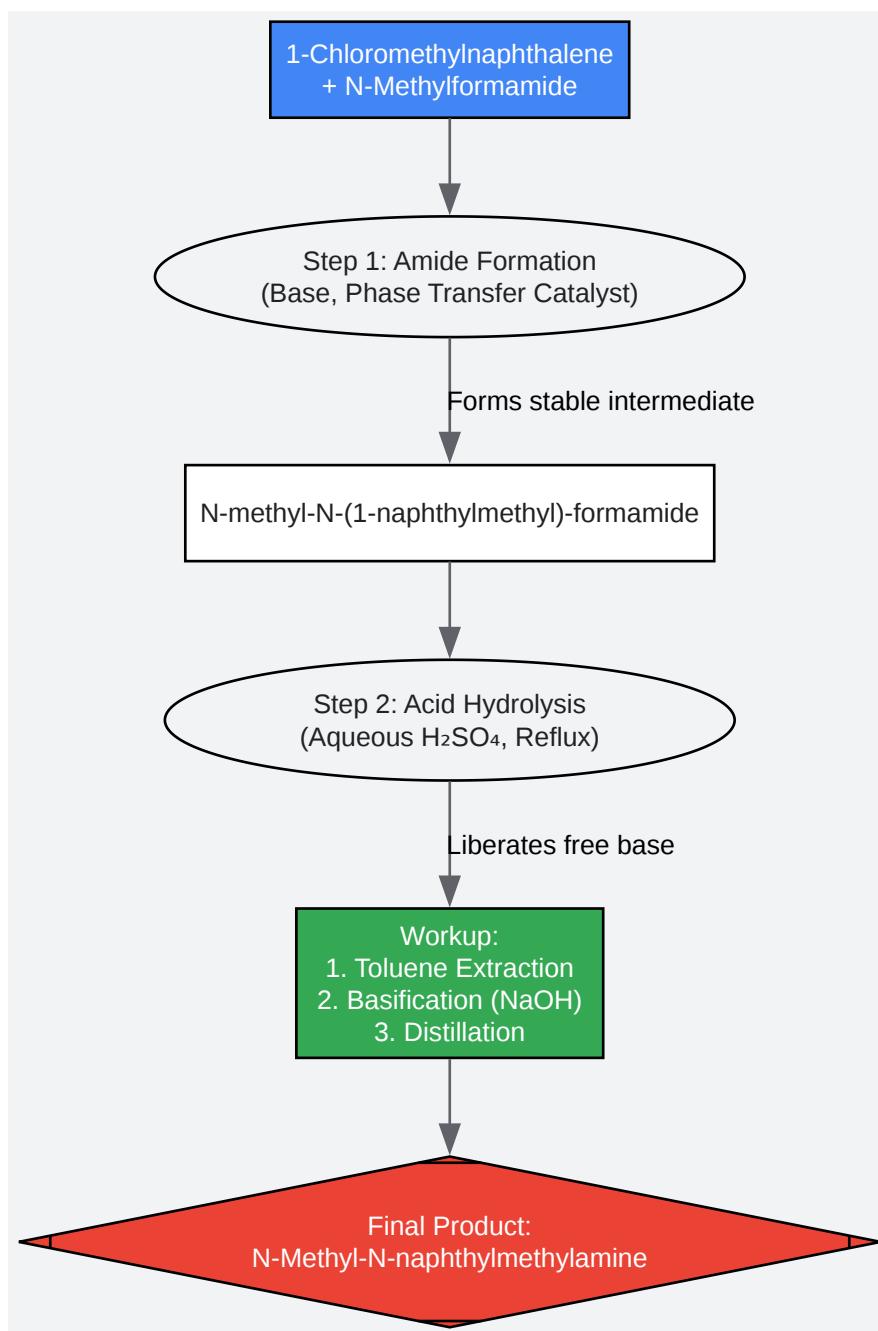
The compound is most frequently handled and stored as its hydrochloride salt, which improves stability and handling characteristics compared to the free base, often described as a yellow oil^[2]. The properties of both the free base and its common hydrochloride salt are summarized below.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Reference(s)
Molecular Formula	$C_{12}H_{13}N$	$C_{12}H_{14}ClN$	[1][3]
Molecular Weight	171.24 g/mol	207.70 g/mol	[1][3]
CAS Number	14489-75-9	65473-13-4	[1][3]
Appearance	Yellow Oil	White to off-white crystalline solid	[2][4]
Melting Point	189.5-190 °C	191-193 °C	[2][5]
Boiling Point	115-120 °C @ 1 Torr	Not Applicable	[2]
IUPAC Name	N-methyl-1- naphthalen-1- ylmethanamine	N-methyl-1- naphthalen-1- ylmethanamine;hydro chloride	[1][3]

Synthesis and Mechanistic Considerations

The preparation of **N-Methyl-N-naphthylmethylamine** is a well-documented process, often forming a key step in a larger synthetic pathway. A common and industrially relevant method involves the formation of an amide intermediate from 1-chloromethylnaphthalene, followed by hydrolysis to yield the desired secondary amine[6][7]. This multi-step approach is favored as it avoids the formation of tertiary amine impurities that can arise from direct alkylation methods[7].

The causality behind this two-step choice is rooted in controlling reactivity. Direct reaction of 1-chloromethylnaphthalene with methylamine can lead to over-alkylation, producing the tertiary amine. By first forming the N-formyl derivative (an amide), the nitrogen is rendered less nucleophilic, preventing a second alkylation. The subsequent hydrolysis step is a robust and high-yielding reaction to cleanly liberate the secondary amine.



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Caption: Workflow for the synthesis of **N-Methyl-N-naphthylmethylamine**.

Experimental Protocol: Two-Step Synthesis

This protocol is a synthesized representation based on established patent literature, designed to be a self-validating system through purification and characterization at each stage[6][7].

Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)-formamide

- To a suitable reaction vessel, add N-methylformamide, a mild base (e.g., potassium carbonate), and a phase transfer catalyst (e.g., a quaternary ammonium salt) in a non-polar solvent like N,N-dimethylformamide[7].
- Add 1-chloromethylnaphthalene to the mixture. The reaction proceeds via nucleophilic substitution where the anion of N-methylformamide displaces the chloride.
- Heat the reaction mixture and monitor for completion using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, the crude N-methyl-N-(1-naphthylmethyl)-formamide is isolated and can be carried forward to the next step.

Step 2: Acid Hydrolysis to **N-Methyl-N-naphthylmethylamine**

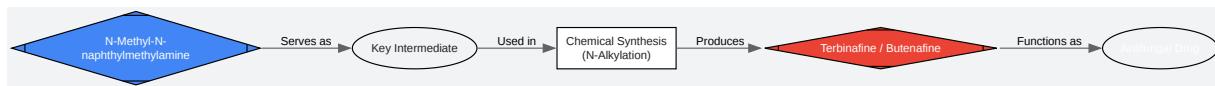
- Suspend the crude formamide intermediate from Step 1 in a 10% aqueous sulfuric acid solution[2][6].
- Heat the suspension to reflux temperature (approximately 100°C) and maintain for 4 hours to ensure complete hydrolysis of the amide[6][7].
- Cool the reaction mixture to room temperature (~25°C). The product is now protonated and soluble in the aqueous layer.
- Perform an extraction with toluene to remove any unreacted starting material or organic impurities[2][6].
- Treat the remaining aqueous layer with activated carbon to decolorize and remove trace impurities, followed by filtration[6][7].
- Carefully basify the filtrate to a pH of 10 using an aqueous sodium hydroxide solution. This deprotonates the amine, causing the free base to separate from the aqueous layer[2][6].
- Extract the liberated **N-Methyl-N-naphthylmethylamine** into toluene.

- Distill the combined toluene layers, typically under high vacuum, to yield the pure product as a yellow oil[2][6].

Applications in Drug Development and Analytical Chemistry

The primary utility of **N-Methyl-N-naphthylmethylamine** is as a key pharmaceutical intermediate. Its structure is a core component of several important allylamine antifungal drugs.

- Synthesis of Terbinafine and Butenafine: It serves as the foundational secondary amine onto which the rest of the molecule is built. Terbinafine is synthesized by reacting **N-Methyl-N-naphthylmethylamine** with 1-bromo-6,6-dimethyl-2-hepten-4-yne. This application is its most significant contribution to medicinal chemistry[2][5].
- Analytical Reagent: The compound has been employed as a derivatizing agent for the determination of airborne isocyanates. It reacts with isocyanates to form a stable urea derivative that can be quantified using UV or fluorescence detection, providing a reliable method for environmental and industrial hygiene monitoring.



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Caption: Role as an intermediate in antifungal drug synthesis.

Safety and Handling

N-Methyl-N-naphthylmethylamine and its hydrochloride salt are classified as hazardous chemicals. Appropriate safety precautions are mandatory during handling and storage.

- Hazards: The compound is reported as being toxic if swallowed and causes skin, eye, and respiratory irritation[1][4][8]. Aggregated GHS data indicates it is harmful if swallowed and can cause serious eye irritation[3].

- Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent), should be used.
- Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere[8].

Conclusion

N-Methyl-N-naphthylmethylamine is a compound of considerable synthetic value. Its structure is readily accessible through robust and scalable chemical processes. While its direct applications are limited, its role as a cornerstone intermediate in the production of essential antifungal medications like Terbinafine underscores its importance in the pharmaceutical industry. The methodologies for its synthesis are well-established, providing a reliable platform for both academic research and large-scale commercial production.

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